molecular formula C12H8FNO B1295382 2-(2-Fluorobenzoyl)pyridine CAS No. 6238-65-9

2-(2-Fluorobenzoyl)pyridine

Cat. No.: B1295382
CAS No.: 6238-65-9
M. Wt: 201.2 g/mol
InChI Key: NXJUUEIQHLXBPZ-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorobenzoyl)pyridine typically involves the reaction of 2-fluorobenzoyl chloride with 2-pyridylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The mixture is stirred at room temperature for several hours, followed by the addition of water to quench the reaction. The organic layer is then separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the crude product, which is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of high-pressure autoclaves and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts such as platinum on carbon or Raney nickel can facilitate the hydrogenation steps involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzoyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the methanone group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(2-Fluorobenzoyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone
  • (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone
  • (2-Fluorophenyl)[2-(methylsulfanyl)-4-pyrimidinyl]methanone

Uniqueness

2-(2-Fluorobenzoyl)pyridine is unique due to its specific combination of a fluorophenyl and pyridinyl group, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

(2-fluorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJUUEIQHLXBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211435
Record name Methanone, (2-fluorophenyl)-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-65-9
Record name Methanone, (2-fluorophenyl)-2-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006238659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, (2-fluorophenyl)-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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